

Metabolic Stability Profiling of Indazole-5-Carboxylic Acid Moieties: A Technical Guide

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Compound of Interest

Compound Name:	3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid
CAS No.:	1082041-77-7
Cat. No.:	B13543210

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Executive Summary

The indazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., targeting VEGFR, FGFR) and allosteric modulators due to its ability to mimic the adenosine ring of ATP and function as a phenol bioisostere. However, this moiety presents a unique "Janus-faced" metabolic liability: the carboxylic acid tail is prone to Phase II conjugation leading to potentially reactive acyl glucuronides, while the indazole core is susceptible to N-glucuronidation and oxidative clearance.

This guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of this specific scaffold, moving beyond generic ADME protocols to address the specific physicochemical conflicts inherent to the indazole-5-COOH architecture.

Part 1: The Metabolic Liability Landscape

To predict stability, one must first map the structural vulnerabilities. The indazole-5-carboxylic acid moiety (Structure 1) contains three distinct "soft spots" for metabolic enzymes.

The Acyl Glucuronide Trap (The "Toxic" Risk)

The most critical liability for any drug containing a carboxylic acid is the formation of 1- β -O-acyl glucuronides (AGs) via UGT enzymes (typically UGT1A1, 1A9, or 2B7).

- Mechanism: The carboxylate attacks the anomeric carbon of UDP-glucuronic acid.
- Risk: Unlike stable ether glucuronides, acyl glucuronides are electrophilic.^[1] They can undergo:
 - Hydrolysis: Releasing the parent drug (futile cycle).
 - Acyl Migration: Isomerization to 2-, 3-, and 4-O-acyl glucuronides, which are resistant to β -glucuronidase and accumulate.
 - Covalent Binding: Nucleophilic attack by plasma proteins (e.g., albumin lysines) on the AG, leading to immune-mediated idiosyncratic toxicity (DILI).

Indazole N-Glucuronidation

The indazole ring exists in a tautomeric equilibrium (

- vs

-).

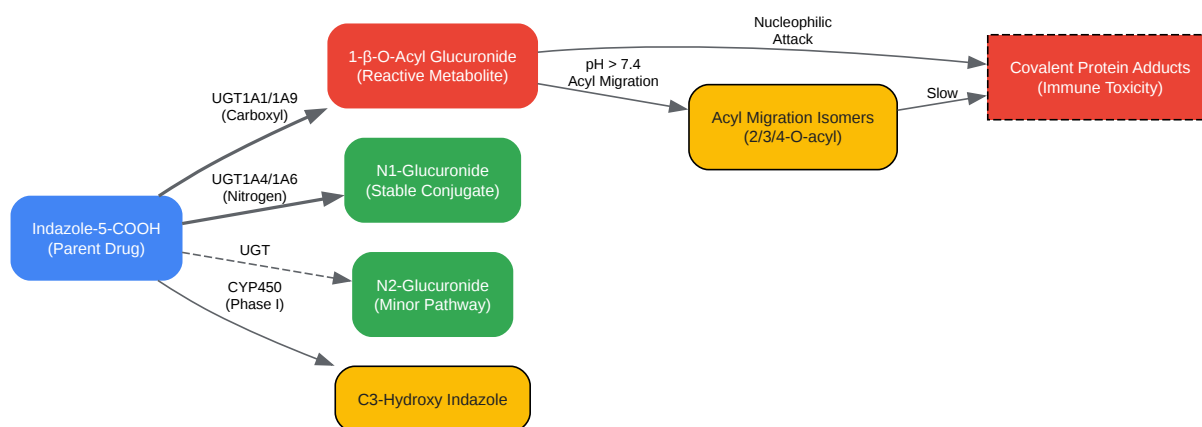
- N1-Glucuronidation: The dominant pathway for unsubstituted indazoles. The nitrogen at position 2 acts as a hydrogen bond acceptor, while N1-H acts as a donor. UGTs readily conjugate the N1 position.
- N2-Glucuronidation: Less common but observed if N1 is sterically hindered.

Oxidative Clearance (CYP450)

While the electron-withdrawing carboxylic acid at C5 deactivates the phenyl ring towards electrophilic aromatic substitution (oxidation), the C3 position remains vulnerable to oxidation if unsubstituted.

Part 2: Visualization of Metabolic Pathways

The following diagram maps the competing metabolic fates of the indazole-5-carboxylic acid moiety.



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Caption: Divergent metabolic pathways for Indazole-5-COOH. Red nodes indicate toxicity risks (acyl glucuronidation); Green nodes indicate clearance pathways.

Part 3: In Silico Prediction Framework

Before synthesis, computational modeling must assess the "Metabolic Stability Score" of the design.

Protocol 1: Quantum Mechanical (QM) Tautomer & pKa Prediction

The ratio of N1/N2 tautomers dictates the site of N-glucuronidation.

- Software: Jaguar (Schrödinger) or Gaussian.

- Method: DFT calculation (B3LYP/6-31G**) in implicit solvent (water).
- Output: Calculate

between 1H and 2H tautomers.
 - Insight: If

kcal/mol, the minor tautomer is negligible.
- pKa Calculation: Predict the pKa of the carboxylic acid.
 - Relevance: Acyl glucuronidation requires the carboxylate anion. If the pKa is modulated (e.g., by adjacent fluorines) to keep it protonated at physiological pH (rare for COOH), reactivity changes.

Protocol 2: Acyl Glucuronide Reactivity Index (AGRI)

Not all acyl glucuronides are equally toxic. Steric hindrance near the carbonyl reduces reactivity.

- Tool: StarDrop (Optibrium) or ADMET Predictor (Simulations Plus).
- Metric: Calculate the AG Stability Index.
- Heuristic:
 - High Risk: Unhindered COOH (e.g., linear chain).
 - Low Risk:

-substituted COOH (steric bulk prevents nucleophilic attack by proteins). Note: Indazole-5-COOH is directly attached to an aromatic ring, making it moderately reactive due to resonance stabilization of the leaving group.

Part 4: Experimental Validation Protocols

Trustworthy data requires self-validating assays. The following workflows distinguish between simple clearance and reactive metabolite formation.

Experiment A: Differential UGT Phenotyping (The "Clearance" Check)

Determine if clearance is driven by the "safe" N-glucuronidation or the "risky" Acyl-glucuronidation.

Materials:

- Recombinant UGTs (rUGT1A1, 1A9, 1A4).
- Human Liver Microsomes (HLM).[2][3]
- Alamethicin (pore-forming peptide to access luminal UGTs).

Workflow:

- Activation: Pre-incubate HLM (0.5 mg/mL) with Alamethicin (25 µg/mg protein) for 15 min on ice.
- Incubation: Add Test Compound (1 µM) + UDPGA (2 mM) + MgCl₂.
- Quench: At T=0, 15, 30, 60 min, quench with cold acetonitrile containing internal standard.
- Analysis (LC-MS/MS):
 - Monitor parent depletion.
 - Crucial Step: Monitor Neutral Loss scans.
 - Neutral Loss 176 Da: Indicates Glucuronide.[3][4]
 - Differentiation: Acyl glucuronides often fragment differently than N-glucuronides. Acyl-Gs show a characteristic loss of the glucuronic acid moiety (m/z - 176) and often a fragment corresponding to the loss of water from the glucuronide ring if analyzing in negative mode.
 - Validation: Use

-glucuronidase treatment. If the metabolite disappears, it is a glucuronide.

Experiment B: Acyl Glucuronide Half-Life (T_{1/2}) (The "Safety" Check)

This assay measures the chemical instability of the metabolite, a surrogate for protein binding potential.

Workflow:

- Biosynthesis: Generate the acyl glucuronide (AG) using HLM + UDPGA (scaled up). Isolate via semi-prep HPLC if possible, or use the microsomal supernatant if yield is high.
- Degradation Assay: Incubate the isolated AG in phosphate buffer (pH 7.4) at 37°C.
- Sampling: T=0, 1, 2, 4, 8, 24 hours.
- Readout: Measure the disappearance of the 1-β-O-acyl isomer and the appearance of isomers (2/3/4-O-acyl).
- Interpretation Table:

AG Half-Life (pH 7.4)	Classification	Action
< 2.0 Hours	High Risk	Structural Redesign Required
2.0 - 10.0 Hours	Medium Risk	Assess covalent binding (in vitro)
> 10.0 Hours	Low Risk	Proceed (monitor in vivo)

Part 5: Medicinal Chemistry Optimization Strategies

When the indazole-5-COOH moiety shows poor stability, apply these structural modifications.

Blocking N-Glucuronidation

- Strategy: N-Alkylation.

- Execution: Introduce a methyl or cyclopropyl group at N1.
- Effect: Eliminates the N-H donor, preventing direct N-glucuronidation.
- Caution: Ensure the N1-substituent fits the binding pocket (e.g., kinase hinge region).

Bioisosteres for Carboxylic Acid

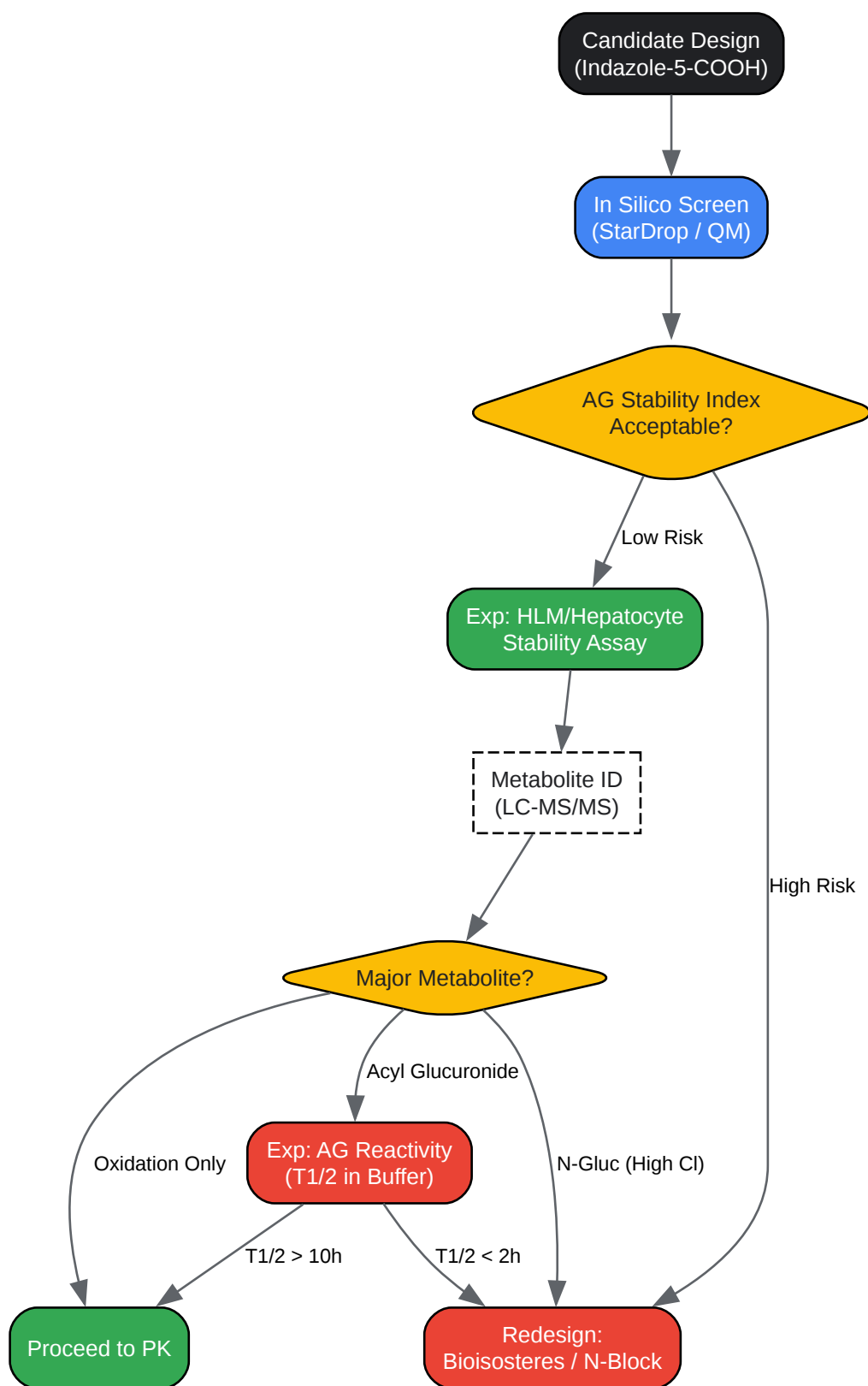
If Acyl-G formation is the dose-limiting toxicity:

- Tetrazole: A classic bioisostere (
). Non-substrate for acyl glucuronidation.
- Acyl Sulfonamide: (
). Maintains acidity but alters the geometry and enzymatic recognition.
- Oxadiazolone: A non-acidic, neutral surrogate that mimics the planar topology.

Steric Shielding

- Strategy: Introduce an ortho-substituent (at C4 or C6 of the indazole).
- Effect: Twists the carboxylate out of planarity or sterically hinders the UGT active site, reducing
 of glucuronidation.

Part 6: Integrated Stability Workflow Diagram



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Caption: Decision tree for evaluating indazole-5-carboxylic acid candidates. Critical "Go/No-Go" gates are yellow diamonds.

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